4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydroxyethylamino group, and a dihydrophthalazinone core
Preparation Methods
The synthesis of 4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form an intermediate compound. This intermediate is then subjected to further reactions, including hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection, to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethylamino group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(2-HYDROXYETHYL)AMINO]-3-NITROPHENYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE include:
4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide: This compound has a similar structure but lacks the dihydrophthalazinone core.
2-Amino-3-nitrobenzoic acid methyl ester: This compound has a similar nitrophenyl group but different functional groups attached to the core structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Properties
IUPAC Name |
4-[4-(2-hydroxyethylamino)-3-nitrophenyl]-2-methylphthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-17(23)13-5-3-2-4-12(13)16(19-20)11-6-7-14(18-8-9-22)15(10-11)21(24)25/h2-7,10,18,22H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICPCXMVLOVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)NCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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